1-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea
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Overview
Description
This compound is a serotonergic receptor antagonist and a dibenzoxazepine antipsychotic agent . It’s also related to cardiovascular preparations used to treat arteriosclerosis .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of dopamine D2 receptor antagonists . Another method involves the use of dibenzoxazepines . The exact synthesis process can vary depending on the specific requirements of the reaction .Molecular Structure Analysis
The molecular formula of the compound is C13H9NO2 . The molecular weight is 211.22 . More detailed structural analysis would require specific experimental data .Chemical Reactions Analysis
The compound is known to be a selective inhibitor of the Dopamine D2 receptor . It’s also used as a serotonergic receptor antagonist and a dibenzoxazepine antipsychotic agent . More detailed reaction analysis would require specific experimental data .Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.22 . More detailed physical and chemical property analysis would require specific experimental data .Scientific Research Applications
- Advantages : By targeting D2 DAR specifically, researchers can explore its role in conditions like Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, and schizophrenia .
Dopamine D2 Receptor Antagonism
Cardiovascular Preparations for Arteriolosclerosis
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-19-15-12-14(22-20(25)21-13-6-2-1-3-7-13)10-11-17(15)26-18-9-5-4-8-16(18)23-19/h1-12H,(H,23,24)(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZURFBAZQJEFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea |
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